

An In-Depth Technical Guide to Indium Nitride (InN)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Indium nitride

Cat. No.: B1203082

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and characterization of **indium nitride** (InN), a semiconductor material of significant interest for advanced electronic and optoelectronic applications.

Chemical Formula and Molar Mass

Indium nitride is an inorganic compound belonging to the group III-nitride semiconductors.

- Chemical Formula: InN [1][2][3][4]
- Molar Mass: Approximately 128.83 g/mol [1][2][4]

Quantitative Data Summary

The key physical, electrical, and optical properties of **indium nitride** are summarized in the table below for easy reference and comparison.

Property	Value	Citation(s)
Crystal Structure	Wurtzite (hexagonal)	[1]
Lattice Parameters	$a = 3.545 \text{ \AA}$, $c = 5.703 \text{ \AA}$	[1]
Bandgap	$\sim 0.7 \text{ eV}$ (Direct)	[1]
Molar Mass	128.83 g/mol	[1][2]
Density	6.81 g/cm ³	
Melting Point	$\sim 1100 \text{ }^{\circ}\text{C}$	
Electron Mobility	$\leq 3200 \text{ cm}^2/(\text{V}\cdot\text{s})$	[1]
Thermal Conductivity	45 W/(m·K)	[1]
Refractive Index (n)	2.9	[1]

Experimental Protocol: Synthesis of InN Nanostructures by Chemical Vapor Deposition (CVD)

This section details a representative methodology for the synthesis of **indium nitride** nanostructures (such as nanotubes and nanobelts) on a silicon substrate using a horizontal tube furnace CVD system. This method is based on the thermal evaporation of an indium source and its subsequent reaction with a nitrogen-containing gas.

3.1. Materials and Equipment

- Precursors: High-purity indium (In) powder, Ammonia (NH₃) gas.
- Substrate: Silicon (100) wafers.
- Carrier Gas: High-purity Nitrogen (N₂) gas.
- Apparatus: Horizontal tube furnace, Quartz tube reactor, Gas flow controllers, Rotary vacuum pump.

3.2. Substrate Preparation

- Cut the Silicon (100) wafer into appropriately sized substrates (e.g., 1 cm x 1 cm).
- Sequentially clean the substrates in an ultrasonic bath with acetone, ethanol, and deionized water to remove organic and particulate contaminants.
- Dry the substrates with a stream of high-purity nitrogen gas.

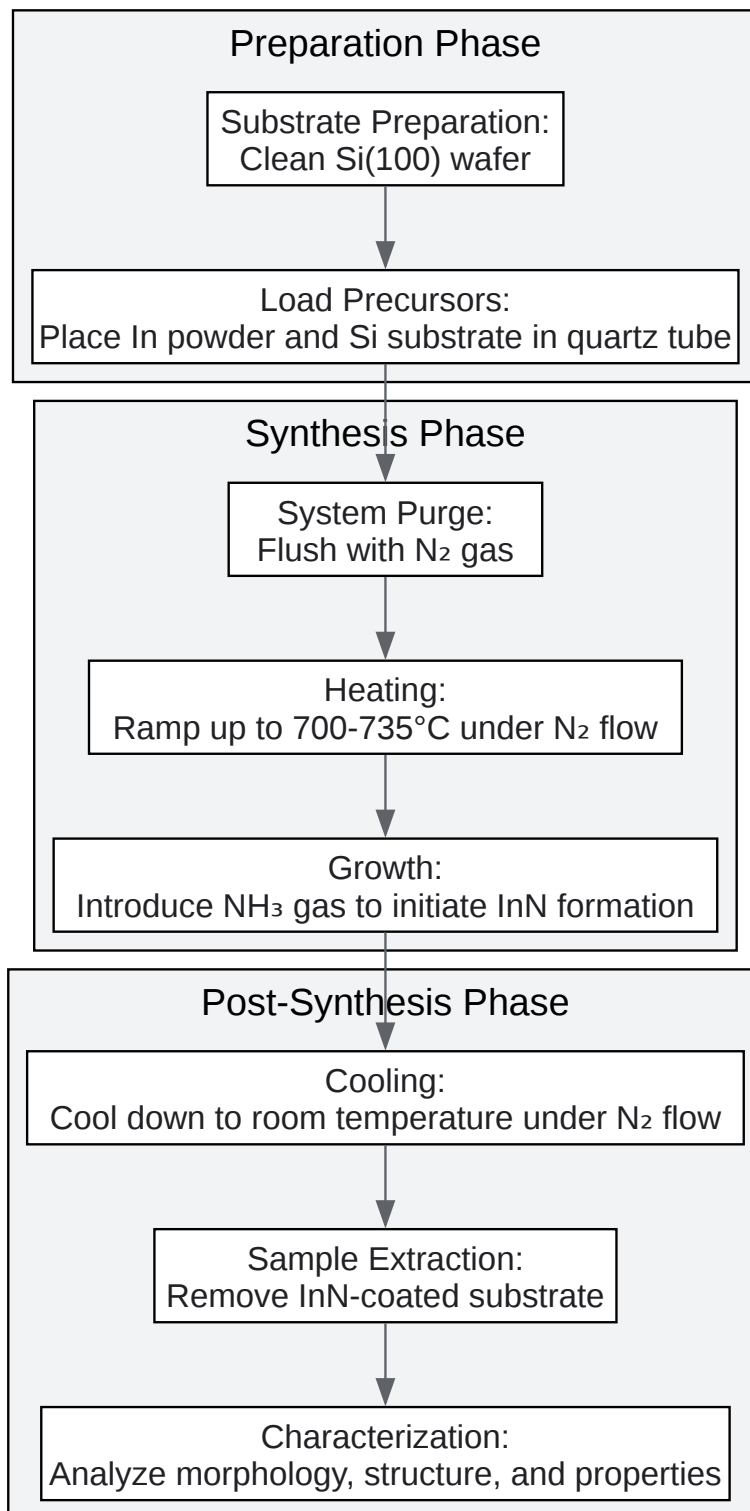
3.3. Synthesis Procedure

- Place a ceramic boat containing the high-purity indium powder in the center of the quartz tube reactor, which is situated within the horizontal tube furnace.
- Position the cleaned silicon substrates downstream from the indium source.
- Seal the quartz tube and purge the system with high-purity nitrogen gas for at least 20 minutes to eliminate any residual oxygen and moisture.
- While maintaining a steady flow of nitrogen gas, heat the furnace to the desired growth temperature, typically in the range of 700 °C to 735 °C.
- Once the target temperature is reached and stabilized, introduce ammonia (NH₃) gas into the reactor at a controlled flow rate. The ammonia serves as the nitrogen source.
- Maintain the temperature and gas flows for the desired growth duration, which can range from 15 to 60 minutes. During this period, the indium powder vaporizes and reacts with the ammonia gas on the surface of the silicon substrates, leading to the nucleation and growth of InN nanostructures.
- After the growth period, turn off the ammonia supply and cool the furnace naturally to room temperature under a continued flow of nitrogen gas to prevent oxidation of the synthesized nanostructures.
- Once at room temperature, the substrates coated with InN nanostructures can be safely removed for characterization.

Visualization

The following diagram illustrates the experimental workflow for the Chemical Vapor Deposition (CVD) synthesis of **indium nitride** nanostructures.

Experimental Workflow for CVD Synthesis of Indium Nitride

[Click to download full resolution via product page](#)

Caption: Workflow for the CVD synthesis of InN.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and morphology evolution of indium nitride (InN) nanotubes and nanobelts by chemical vapor deposition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of 3D InN architectures via chemical vapor deposition and their optical properties [agris.fao.org]
- 4. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Indium Nitride (InN)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203082#indium-nitride-chemical-formula-and-molar-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com